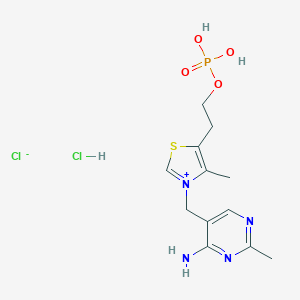

Thiamine hydrochloride phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4O4PS.2ClH/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSZYKKDWVPUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N4O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16028-14-1 | |

| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-, chloride, hydrochloride (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16028-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine phosphate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016028141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine hydrochloride phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectory of Thiamine Phosphate Research

Pioneering Discoveries and Characterization of Thiamine (B1217682)

The late 19th century marked the beginning of systematic investigations into beriberi. In the Dutch East Indies, Christiaan Eijkman, a Dutch physician, observed in the 1890s that chickens fed polished white rice developed a paralysis syndrome strikingly similar to beriberi in humans. wikipedia.orgresearchgate.netbritannica.com He noted that the symptoms were reversed when the chickens were fed unpolished brown rice. wikipedia.orgresearchgate.net Eijkman initially believed a toxin in the rice was the culprit, with the bran containing a substance that neutralized it. britannica.com His successor, Gerrit Grijns, correctly interpreted these findings in 1901, postulating that beriberi was a deficiency disease caused by the lack of an essential nutrient present in rice bran. nih.gov

Building on this foundation, the Polish-American biochemist Casimir Funk, in 1912, isolated a substance from rice bran that he believed was the anti-beriberi factor. livescience.comwikipedia.orgnih.gov He identified it as an amine and, believing it to be vital for life, coined the term "vitamine" (a portmanteau of "vital amine"). livescience.comnih.govovid.com This conceptual breakthrough laid the groundwork for the discovery of a whole new class of essential micronutrients. livescience.comwikipedia.org

The definitive isolation and characterization of the compound followed. In 1926, Dutch chemists Barend Coenraad Petrus Jansen and Willem Frederik Donath successfully isolated and crystallized the anti-beriberi factor. nih.gov The final pieces of the puzzle fell into place in the 1930s through the work of American chemist Robert R. Williams. After a decades-long effort, Williams and his team determined the complete chemical structure of the vitamin in 1935. wikipedia.orgsigmaxi.org He named it "thiamine," referencing its sulfur-containing nature. wikipedia.org Shortly thereafter, in 1936, Williams's group achieved the first chemical synthesis of thiamine, a landmark achievement that paved the way for its mass production and the fortification of foods. wikipedia.orgresearchgate.netinvent.orgsi.edu

Key Milestones in Thiamine Discovery

| Year | Researcher(s) | Key Finding/Achievement |

|---|---|---|

| 1897 | Christiaan Eijkman | Demonstrated that a diet of polished rice caused a beriberi-like illness in chickens, preventable by adding back rice polishings. wikipedia.orgbritannica.com |

| 1901 | Gerrit Grijns | Correctly hypothesized that beriberi is a nutritional deficiency disease. nih.gov |

| 1912 | Casimir Funk | Isolated the anti-beriberi substance and coined the term "vitamine." livescience.comwikipedia.orgnih.gov |

| 1926 | B.C.P. Jansen & W.F. Donath | First to isolate and crystallize thiamine. nih.gov |

| 1935 | Robert R. Williams | Fully elucidated the chemical structure of thiamine. wikipedia.org |

Elucidation of Thiamine Phosphate (B84403) Derivative Structures and Functions

Following the discovery of thiamine, research shifted towards understanding its biologically active forms. It soon became clear that thiamine itself was a precursor, and its phosphorylated derivatives were the key players in cellular metabolism. In the body, thiamine is converted into several phosphate esters, primarily thiamine monophosphate (TMP), thiamine diphosphate (B83284) (TDP), and thiamine triphosphate (TTP). nih.gov A more recently discovered derivative is adenosine (B11128) thiamine triphosphate (AThTP). wikipedia.orgnih.gov

Thiamine Monophosphate (TMP) Thiamine monophosphate (TMP) is a phosphate ester of thiamine. wikipedia.org It is considered a biologically inactive intermediate in the metabolism of thiamine phosphates. nih.gov TMP is formed from the hydrolysis of thiamine diphosphate and is subsequently hydrolyzed to free thiamine by phosphatases. nih.govwikipedia.org While its physiological role is not yet fully understood, it is found in low concentrations in human blood and is the only phosphorylated form of thiamine detected in cerebrospinal fluid. nih.govwikipedia.org

Thiamine Diphosphate (TDP) / Thiamine Pyrophosphate (TPP) Thiamine diphosphate (TDP), also known as thiamine pyrophosphate (TPP), is the most abundant and well-characterized derivative. taylorandfrancis.com It is synthesized from thiamine by the enzyme thiamine pyrophosphokinase, a reaction requiring ATP. wikipedia.orgslideshare.net TDP functions as an essential coenzyme for a number of critical enzymes in cellular metabolism. wikipedia.orgcornell.edu The thiazole (B1198619) ring of TDP is the chemically active part, enabling it to participate in the decarboxylation of α-keto acids and the transfer of two-carbon units. gonzaga.edulibretexts.orgresearchgate.net Its role is indispensable for carbohydrate and amino acid metabolism. cornell.eduyoutube.com

Thiamine Triphosphate (TTP) Discovered over 60 years ago, thiamine triphosphate (TTP) was initially thought to be a neuroactive compound. nih.gov Unlike TDP, TTP does not function as a coenzyme. nih.gov It is found in most organisms, from bacteria to mammals. wikipedia.org Its synthesis can occur in the cytosol via adenylate kinase or in mitochondria through a mechanism linked to ATP synthase. nih.govwikipedia.org While its functions are still being fully elucidated, research suggests it may play a role in cellular energy metabolism, nerve conduction, and cell signaling pathways. nih.govtaylorandfrancis.comnih.govwikipedia.org The cellular levels of TTP are regulated by a specific enzyme, thiamine triphosphatase, which hydrolyzes it back to TDP. nih.gov

Adenosine Thiamine Triphosphate (AThTP) A more recent discovery in the field is adenosine thiamine triphosphate (AThTP), a naturally occurring thiamine adenine (B156593) nucleotide. wikipedia.org It was first identified in E. coli, where it accumulates under conditions of carbon starvation, suggesting a role as a metabolic stress signal. wikipedia.orgebi.ac.uk AThTP is also found in smaller amounts in yeast, plants, and animal tissues. wikipedia.org Its structure is formed from the joining of adenosine and thiamine with phosphate groups. wikipedia.org The synthesis of AThTP in E. coli is catalyzed by the enzyme thiamine diphosphate adenylyl transferase from TDP and ATP or ADP. wikipedia.orgchemeurope.comwikipedia.org Its precise physiological function in mammals is still under investigation. wikipedia.orgnih.gov

Summary of Thiamine Phosphate Derivatives

| Derivative | Abbreviation(s) | Key Functions | Related Enzymes |

|---|---|---|---|

| Thiamine Monophosphate | TMP | Intermediate in thiamine metabolism. nih.govwikipedia.org | Thiamine-phosphate pyrophosphorylase, Alkaline phosphatase. wikipedia.org |

| Thiamine Diphosphate | TDP, TPP | Coenzyme for key enzymes in carbohydrate and amino acid metabolism (e.g., pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, transketolase). wikipedia.orgcornell.edu | Thiamine pyrophosphokinase (TPK). wikipedia.orgnih.gov |

| Thiamine Triphosphate | TTP | Non-coenzymatic roles; potential involvement in energy metabolism, nerve conduction, and signaling. nih.govnih.gov | Adenylate kinase, ATP synthase, Thiamine triphosphatase (ThTPase). nih.gov |

Synthetic Methodologies and Analogues of Thiamine Phosphates

Biosynthetic Pathways in Diverse Organisms

The biosynthesis of thiamine (B1217682) pyrophosphate (TPP), the biologically active form of thiamine, is a complex process that involves the separate synthesis of its pyrimidine (B1678525) and thiazole (B1198619) moieties, which are then coupled and subsequently phosphorylated. This pathway is essential for most prokaryotes, as well as for eukaryotes like yeast and plants.

Pyrimidine and Thiazole Moiety Biogenesis

The construction of the two heterocyclic rings of thiamine, the pyrimidine and the thiazole, occurs via distinct and independent branches of the biosynthetic pathway. nih.gov

In many bacteria, the pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is derived from an intermediate in purine (B94841) biosynthesis, 5-aminoimidazole ribotide (AIR). nih.govasm.org A complex rearrangement reaction is catalyzed by the enzyme ThiC to form HMP phosphate (B84403) (HMP-P). nih.gov Subsequently, the enzyme ThiD catalyzes the phosphorylation of HMP-P to yield HMP pyrophosphate (HMP-PP). nih.gov

The biosynthesis of the thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), is a more intricate process. In prokaryotes such as Escherichia coli and Bacillus subtilis, it involves the convergence of three separate pathways. nih.gov These pathways provide 1-deoxy-D-xylulose 5-phosphate (DXP), dehydroglycine, and a sulfur carrier protein (ThiS) modified to a thiocarboxylate at its C-terminus. nih.gov The enzyme thiazole synthase (ThiG) then catalyzes the complex condensation of these three substrates to form the thiazole ring. nih.gov

The specific precursors for the thiazole moiety can differ between organisms. For instance, in E. coli, tyrosine is a precursor for dehydroglycine, whereas in B. subtilis, glycine is used. nih.gov

Thiamine Phosphate Synthase Catalysis

The convergence of the pyrimidine and thiazole biosynthetic branches is orchestrated by the enzyme thiamine phosphate synthase (ThiE). This enzyme catalyzes the coupling of HMP-PP and THZ-P to form thiamine monophosphate (ThMP). nih.gov Mechanistic studies have provided evidence for a dissociative (SN1-like) mechanism for this reaction. In this proposed mechanism, the pyrophosphate group of HMP-PP departs, generating a reactive pyrimidine carbocation intermediate. This electrophilic intermediate is then captured by the nucleophilic thiazole moiety to form the C-N bond that links the two rings, yielding ThMP. nih.gov

Enzymatic Phosphorylation to Thiamine Pyrophosphate (TPP)

The final step in the de novo synthesis of the active coenzyme is the phosphorylation of ThMP to thiamine pyrophosphate (TPP). This reaction is catalyzed by the enzyme thiamine phosphate kinase (ThiL), which transfers a phosphate group from ATP to ThMP. nih.gov

In addition to this de novo pathway, many organisms possess salvage pathways that allow them to utilize exogenous thiamine or its precursors. In these salvage pathways, free thiamine can be directly converted to TPP by the enzyme thiamine pyrophosphokinase (TPK), which also utilizes ATP. nih.gov This enzyme is crucial for organisms that cannot synthesize thiamine de novo and must obtain it from their environment.

| Enzyme | Substrate(s) | Product(s) | Function in TPP Biosynthesis |

| ThiC | 5-Aminoimidazole ribotide (AIR) | 4-Amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) | Synthesis of the pyrimidine moiety |

| ThiD | HMP-P | 4-Amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) | Phosphorylation of the pyrimidine moiety |

| ThiG | DXP, Dehydroglycine, ThiS-thiocarboxylate | 4-Methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P) | Synthesis of the thiazole moiety |

| ThiE | HMP-PP, THZ-P | Thiamine monophosphate (ThMP) | Coupling of the pyrimidine and thiazole moieties |

| ThiL | ThMP, ATP | Thiamine pyrophosphate (TPP), ADP | Phosphorylation of ThMP in the de novo pathway |

| TPK | Thiamine, ATP | Thiamine pyrophosphate (TPP), AMP | Phosphorylation of thiamine in the salvage pathway |

Riboswitch-Mediated Regulation of Thiamine Biosynthesis

The biosynthesis of thiamine is a metabolically expensive process, and therefore, its production is tightly regulated to match the cell's demand. One of the key regulatory mechanisms involves riboswitches, which are structured non-coding RNA elements located in the messenger RNA (mRNA) of genes involved in thiamine biosynthesis and transport. researchgate.net

These riboswitches can directly bind to TPP. This binding event induces a conformational change in the mRNA, which in turn affects gene expression by either terminating transcription or inhibiting translation. When the intracellular concentration of TPP is high, it binds to the riboswitch, leading to the downregulation of the enzymes required for its own synthesis. Conversely, when TPP levels are low, the riboswitch remains unbound, allowing for the expression of the biosynthetic genes and the production of more TPP. This feedback inhibition mechanism allows cells to efficiently control their internal thiamine levels.

Laboratory and Industrial Synthesis Routes of Thiamine and its Phosphates

While biosynthetic pathways are the natural source of thiamine phosphates, chemical synthesis methods are crucial for their large-scale production for use as dietary supplements and in research.

Chemical Phosphorylation Techniques for Thiamine Phosphate Esters

The chemical synthesis of thiamine phosphate esters, such as thiamine monophosphate (TMP) and thiamine pyrophosphate (TPP), typically involves the direct phosphorylation of thiamine.

A common method for the phosphorylation of thiamine involves reacting it with concentrated phosphoric acid at elevated temperatures, often between 100–140°C. nih.gov This process, however, is often non-specific and results in a mixture of thiamine monophosphate, diphosphate (B83284), and triphosphate, along with a significant excess of inorganic phosphates. nih.gov This necessitates complex purification steps to isolate the desired phosphorylated derivative. nih.gov

To improve the efficiency and selectivity of the phosphorylation process, various catalysts and reaction conditions have been explored. A commercially viable process for the preparation of thiamine monophosphate dihydrate involves the use of metal pyrophosphate catalysts, such as sodium pyrophosphate, in the presence of highly concentrated phosphoric acid. google.com This catalytic approach allows the reaction to proceed at temperatures between 85°C and 125°C with high selectivity towards the formation of thiamine monophosphate. google.com

| Phosphorylation Method | Reagents | Conditions | Products | Challenges |

| Direct Phosphorylation with Phosphoric Acid | Thiamine, Concentrated Phosphoric Acid | High Temperature (100–140°C) | Mixture of ThMP, TPP, and Thiamine Triphosphate | Poor selectivity, difficult purification |

| Catalytic Phosphorylation | Thiamine, Concentrated Phosphoric Acid, Metal Pyrophosphate Catalyst | Moderate Temperature (85–125°C) | Primarily Thiamine Monophosphate and other polyphosphates | Requires subsequent controlled hydrolysis |

| Controlled Hydrolysis | Thiamine Polyphosphate Mixture | Controlled Temperature (55–95°C) | Thiamine Monophosphate | Precise control of reaction conditions is crucial |

Enzymatic Synthesis of Thiamine Diphosphate (Cocarboxylase)

Thiamine diphosphate (TDP), also known as thiamine pyrophosphate (TPP) or cocarboxylase, is the primary biologically active form of thiamine (vitamin B1). wikipedia.orgcornell.edu Its synthesis in all living systems is a crucial enzymatic process that converts dietary thiamine into the functional coenzyme required for central metabolic pathways. wikipedia.org The primary enzyme responsible for this transformation is thiamine diphosphokinase, also known as thiamine pyrophosphokinase (TPK). wikipedia.orgresearchgate.net

Thiamine + ATP → Thiamine Diphosphate (TDP) + AMP

This phosphorylation is a vital activation step, as TDP is the form of thiamine that serves as an essential cofactor for numerous enzymes involved in carbohydrate and amino acid metabolism. cornell.edu These TDP-dependent enzymes include the pyruvate (B1213749) dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex (α-KGDH), transketolase (TK), and branched-chain α-keto acid dehydrogenase complex (BCKDH). wikipedia.orgcornell.edu

In some microorganisms, alternative enzymatic pathways for thiamine phosphate synthesis exist. For instance, studies in Escherichia coli have identified enzymes capable of synthesizing thiamine monophosphate (TMP) and TDP from phosphorylated precursors of the pyrimidine and thiazole rings of thiamine, such as 2-methyl-4-amino-5-hydroxymethylpyrimidine pyrophosphate (OMP-PP) and 4-methyl-5-β-hydroxyethylthiazole phosphate (Th-P). jst.go.jp

Convergent Synthesis Strategies for Thiamine Hydrochloride Precursors

The chemical synthesis of thiamine, typically in its stable hydrochloride salt form, has been a subject of extensive research. Convergent synthesis, a strategy where different fragments of a complex molecule are synthesized separately and then joined together, is a common approach.

The landmark first synthesis of thiamine by Williams and Cline in 1936 employed a convergent strategy. nih.gov This classic method involves the synthesis of the two heterocyclic components of thiamine—a pyrimidine moiety and a thiazole moiety—which are then coupled. The key step is the quaternization reaction between 4-amino-5-(bromomethyl)-2-methylpyrimidine and 5-(2-hydroxyethyl)-4-methylthiazole. nih.gov This general approach of linking pre-formed pyrimidine and thiazole rings remains a cornerstone of thiamine synthesis. nih.govchemicalbook.com

More recent advancements have focused on improving the efficiency and yield of this convergent approach. One such method involves the condensation of 3-mercapto-4-oxopentyl acetate with 3,4-dihydro-7-methylpyrimido[4,5-d]pyrimidine in formic acid to produce thiamine hydrochloride in excellent yield. researchgate.net This strategy relies on readily prepared intermediates derived from 3-chloro-4-oxopentyl acetate and 4-amino-2-methyl-5-(aminomethyl)pyrimidine (Grewe diamine). researchgate.net

Other synthetic routes for thiamine hydrochloride have also been developed, often utilizing thiamine hydrochloride itself as a catalyst for other organic transformations, highlighting its stability and accessibility. ias.ac.ingoogle.com These methods focus on optimizing reaction conditions, minimizing by-products, and using environmentally benign reagents. ias.ac.in

Design and Investigation of Synthetic Thiamine Analogues

The development of synthetic analogues of thiamine has been crucial for several reasons: they serve as tools to probe the mechanisms of TDP-dependent enzymes, help in understanding thiamine transport and metabolism, and have potential as therapeutic agents, particularly as antimicrobial or anticancer drugs. nih.govresearchgate.net These analogues are typically designed by modifying one of the three key structural components of the thiamine molecule: the pyrimidine ring, the thiazole ring, or the methylene (B1212753) bridge connecting them. researchgate.net

Structural Modifications and Thiamine Antivitamins (e.g., Pyrithiamine (B133093), Oxythiamine)

Thiamine antivitamins are structural analogues that interfere with the normal function of thiamine. nih.gov They can exert their effects in three main ways: by inhibiting the transport of thiamine into cells, by preventing the enzymatic conversion of thiamine to TDP, or by acting as competitive inhibitors of TDP-dependent enzymes after being converted to their corresponding diphosphate forms. nih.govnih.gov

Two of the most well-studied thiamine antivitamins are oxythiamine and pyrithiamine.

Oxythiamine : In this analogue, the 4-amino group on the pyrimidine ring is replaced by a hydroxyl group. nih.gov This modification prevents the formation of the aminopyrimidine tautomer that is crucial for the catalytic cycle of TDP-dependent enzymes. Oxythiamine can be synthesized from thiamine via deamination with nitrous acid or by acid hydrolysis. nih.gov It acts as an antimetabolite after being enzymatically phosphorylated to oxythiamine diphosphate (OxTDP), which then competitively inhibits TDP-dependent enzymes. nih.govnih.govacs.org Oxythiamine is frequently used in research to induce a state of thiamine deficiency and to study the function of enzymes like transketolase. researchgate.netadooq.com

Pyrithiamine : This analogue is characterized by the replacement of the sulfur atom in the thiazole ring with a pyridine (B92270) ring. Like oxythiamine, pyrithiamine is a substrate for thiamine pyrophosphokinase and is converted to pyrithiamine diphosphate (PyTDP). nih.gov PyTDP then inhibits TDP-dependent enzymes. Additionally, pyrithiamine is a potent inhibitor of thiamine pyrophosphokinase itself, thus blocking the synthesis of the natural coenzyme, TDP. nih.gov

Other notable thiamine analogues include:

3-Deazathiamine : The nitrogen atom at position 3 of the thiazole ring is replaced by a carbon atom. Its diphosphate form is an exceptionally potent inhibitor of some TDP-dependent enzymes. nih.gov

Amprolium : This analogue features a modified pyrimidine ring and lacks the thiazole component. It primarily functions by inhibiting the cellular uptake of thiamine. nih.gov

Triazole-based Analogues : More recent research has focused on replacing the thiazole ring with a triazole ring to create novel inhibitors. nih.govnih.gov

Differential Enzyme Affinities and Selectivity of Analogues

Synthetic thiamine analogues exhibit a wide range of affinities for both thiamine pyrophosphokinase and the various TDP-dependent enzymes. This differential affinity is the basis for their specific biological effects and potential therapeutic applications.

The antivitamins oxythiamine and pyrithiamine are both substrates for thiamine pyrophosphokinase, but with significantly different efficiencies. Pyrithiamine is a potent inhibitor of this enzyme, with an inhibition constant (Kᵢ) in the low micromolar range (2–3 μM), whereas oxythiamine is a much weaker inhibitor (Kᵢ = 4.2 mM). nih.gov

Once converted to their diphosphate forms, these analogues act as competitive inhibitors at the coenzyme binding sites of TDP-dependent enzymes. However, their affinity for these enzymes varies considerably. Oxythiamine diphosphate (OxTDP) often binds to TDP-dependent enzymes with an affinity that is comparable to or even greater than that of TDP itself. nih.gov For example, OxTDP is a potent inhibitor of transketolase from rat liver and yeast, with I₅₀ values in the nanomolar range. nih.gov

In contrast, the affinity of pyrithiamine diphosphate (PyTDP) can be lower than that of the natural coenzyme for some enzymes. For instance, with pyruvate decarboxylase (PDC) from yeast, the Kᵢ for PyTDP is 78 μM, which is significantly higher than the Michaelis constant (Kₘ) for TDP (23 μM), indicating a lower affinity. nih.gov

The analogue 3-deazathiamine diphosphate stands out for its exceptionally high affinity for certain enzymes. It has been shown to bind to pyruvate dehydrogenase from Zymomonas mobilis and the 2-oxoglutarate dehydrogenase complex from E. coli 25,000- and 500-times more tightly, respectively, than TDP. nih.gov This enhanced binding is thought to result from favorable hydrophobic interactions within the enzyme's active site. nih.gov

The table below summarizes the inhibitory constants for selected thiamine analogues against key enzymes.

| Analogue | Enzyme | Organism/Tissue | Inhibition Constant (Kᵢ) / I₅₀ |

| Pyrithiamine | Thiamine Pyrophosphokinase | - | 2–3 μM |

| Oxythiamine | Thiamine Pyrophosphokinase | - | 4.2 mM |

| Oxythiamine Diphosphate | Pyruvate Decarboxylase (PDC) | Yeast | 20 μM |

| Pyrithiamine Diphosphate | Pyruvate Decarboxylase (PDC) | Yeast | 78 μM |

| Oxythiamine Diphosphate | Transketolase (TK) | Rat Liver | 0.02–0.2 μM (I₅₀) |

| 3-Deazathiamine Diphosphate | Pyruvate Dehydrogenase (PDC) | Z. mobilis | 14 pM |

| 3-Deazathiamine Diphosphate | 2-Oxoglutarate Dehydrogenase (OGDHC) | E. coli | 5 nM |

Data compiled from Tylicki et al., 2018. nih.gov

These differences in enzyme affinity and selectivity underscore the potential for designing highly specific inhibitors for targeted therapeutic intervention. nih.govresearchgate.net

Enzymatic and Coenzymatic Functions of Thiamine Diphosphate Tpp/thdp

Catalytic Roles in Carbohydrate Metabolism

TPP-dependent enzymes are central to the metabolic pathways that produce ATP, NADPH, and ribose-5-phosphate, which are fundamental for cellular energy and the production of amino acids, nucleic acids, and fatty acids. cornell.edu

The pyruvate (B1213749) dehydrogenase complex (PDHC) is a multi-enzyme complex that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a critical step that links glycolysis to the citric acid cycle. libretexts.orglibretexts.org This reaction is a key source of acetyl-CoA for the synthesis of fatty acids and cholesterol. TPP is the essential coenzyme for the pyruvate dehydrogenase (E1) component of the complex. libretexts.org

The mechanism involves the nucleophilic attack of the TPP carbanion on the carbonyl carbon of pyruvate, followed by decarboxylation to form a hydroxyethyl-TPP intermediate. This intermediate is then oxidized and transferred to lipoamide, the prosthetic group of the dihydrolipoyl transacetylase (E2) component, regenerating the TPP coenzyme and forming acetyl-dihydrolipoamide. Finally, the acetyl group is transferred to coenzyme A to form acetyl-CoA. libretexts.org The impaired function of the Krebs cycle due to deficient PDH activity can lead to inadequate production of adenosine (B11128) triphosphate (ATP). wikipedia.org

The alpha-ketoglutarate (B1197944) dehydrogenase complex (OGDHC), also known as the 2-oxoglutarate dehydrogenase complex, is a key regulatory point in the citric acid cycle. It catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, CO2, and NADH. mdpi.com Similar to PDHC, OGDHC is a multi-enzyme complex, and its E1 component, α-ketoglutarate dehydrogenase, is a TPP-dependent enzyme. nih.gov

The catalytic mechanism mirrors that of PDHC, with TPP facilitating the decarboxylation of α-ketoglutarate and the subsequent transfer of the succinyl group to coenzyme A. wikipedia.org A reduction in the activity of the thiamine (B1217682) diphosphate-dependent OGDHC can occur in thiamine deficiency. nih.gov

Transketolase (TK) is a TPP-dependent enzyme that plays a crucial role in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov This pathway is vital for the production of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for the synthesis of ribose-5-phosphate, a precursor for nucleotides and nucleic acids. wikipedia.orgub.edu

TK catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. wikipedia.orgaklectures.com For instance, transketolase transfers a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. slideshare.net A second reaction involves the transfer of a two-carbon fragment from xylulose-5-phosphate to erythrose-4-phosphate, producing fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. wikipedia.org The mechanism involves the formation of a covalent intermediate between the ketol group and TPP. wikipedia.org

| Enzyme | Pathway | Substrate(s) | Product(s) | Function of TPP |

| Pyruvate Dehydrogenase Complex (PDHC) | Link between Glycolysis and Citric Acid Cycle | Pyruvate, NAD+, CoA | Acetyl-CoA, NADH, CO2 | Decarboxylation of pyruvate |

| Alpha-Ketoglutarate Dehydrogenase (OGDH) | Citric Acid Cycle | α-Ketoglutarate, NAD+, CoA | Succinyl-CoA, NADH, CO2 | Decarboxylation of α-ketoglutarate |

| Transketolase (TK) | Pentose Phosphate Pathway | Xylulose-5-P, Ribose-5-P; Xylulose-5-P, Erythrose-4-P | Sedoheptulose-7-P, G3P; Fructose-6-P, G3P | Transfer of a two-carbon ketol group |

Functions of Other TPP-Dependent Enzymatic Systems

The essential role of TPP extends beyond central carbohydrate metabolism to other vital enzymatic systems.

Alpha-keto acid decarboxylases are a class of TPP-dependent enzymes that catalyze the non-oxidative decarboxylation of α-keto acids to their corresponding aldehydes. nih.govnih.gov A classic example is pyruvate decarboxylase, found in yeast and some plants, which converts pyruvate to acetaldehyde (B116499) and carbon dioxide during alcoholic fermentation. slideshare.net

In some bacteria, these enzymes are involved in the catabolism of branched-chain and aromatic amino acids, converting the corresponding α-keto acids into aldehydes. oup.comuniprot.org For instance, α-ketoisovalerate decarboxylase shows high affinity for α-ketoisovalerate, an intermediate in valine and leucine (B10760876) biosynthesis. oup.com These enzymes typically require TPP and a divalent metal ion, such as Mg2+, as cofactors. nih.gov

| Enzyme | Substrate Example | Product Example | Organism/Pathway Example |

| Pyruvate Decarboxylase | Pyruvate | Acetaldehyde | Yeast (alcoholic fermentation) |

| α-Ketoisovalerate Decarboxylase | α-Ketoisovalerate | Isobutyraldehyde | Lactococcus lactis (amino acid catabolism) |

| Phenylpyruvate Decarboxylase | Phenylpyruvic acid | Phenylacetaldehyde | Saccharomyces cerevisiae (amino acid catabolism) |

2-hydroxyacyl-CoA lyase 1 (HACL1), previously known as 2-hydroxyphytanoyl-CoA lyase, is a TPP-dependent peroxisomal enzyme in mammals. portlandpress.comnih.gov It plays a crucial role in the alpha-oxidation of fatty acids, a process necessary for the degradation of 3-methyl-branched fatty acids like phytanic acid. portlandpress.com

HACL1 catalyzes the cleavage of the carbon-carbon bond between the first and second carbon atoms of a 2-hydroxyacyl-CoA intermediate. nih.gov This reaction yields an (n-1) aldehyde and formyl-CoA. portlandpress.com The enzyme is also involved in the chain shortening of 2-hydroxy long-chain fatty acids. nih.gov Unlike other TPP-dependent enzymes that act on keto-acids, HACL1 utilizes a 2-hydroxy carboxyl substrate. portlandpress.com The enzyme exists as a homotetramer and requires TPP for its activity. portlandpress.comphysoc.org

Enzymes in Branched-Chain Amino Acid Metabolism (e.g., Branched-Chain Alpha-Keto Acid Dehydrogenase Complex)

A critical role of TPP is as a cofactor for the branched-chain alpha-keto acid dehydrogenase complex (BCKDC). nih.gov This multi-enzyme complex is responsible for the catabolism of the branched-chain amino acids: leucine, isoleucine, and valine. nih.gov The BCKDC catalyzes the oxidative decarboxylation of the alpha-keto acids derived from these amino acids, converting them into acetyl-CoA and succinyl-CoA. nih.gov These products can then enter the citric acid cycle for ATP generation. nih.gov In some rare genetic disorders, such as a variant of maple syrup urine disease, mutations in the BCKDC complex can be responsive to high-dose thiamine supplementation. nih.gov

Molecular Mechanisms of TPP-Dependent Catalysis

The catalytic activity of TPP is centered on the unique chemical properties of its thiazolium ring. wikipedia.org

Thiazolium Ring Carbanion Formation and Reactivity

The key to TPP's catalytic power lies in the acidity of the proton at the C2 position of the thiazolium ring. wikipedia.orggonzaga.edu The positively charged nitrogen atom in the ring facilitates the deprotonation of this carbon, forming a highly reactive carbanion, also known as an ylide. wikipedia.orgyoutube.com This carbanion is a potent nucleophile that can attack the carbonyl carbon of substrates like alpha-keto acids. gonzaga.edu The formation of this carbanion is a common feature in the mechanisms of all TPP-dependent enzymes. nih.gov

Carbon-Carbon Bond Cleavage and Substrate Decarboxylation Reactions

Following the nucleophilic attack by the TPP carbanion on a substrate, a covalent bond is formed between the coenzyme and the substrate. wikipedia.org This adduct formation facilitates the cleavage of a carbon-carbon bond, typically leading to the decarboxylation of the substrate. wikipedia.orggonzaga.edu The thiazolium ring acts as an "electron sink," stabilizing the resulting carbanion intermediate through resonance. gonzaga.edunih.gov This stabilization is crucial for reactions that would otherwise involve a highly unstable carbanion on a carbonyl group. gonzaga.edu After decarboxylation, the intermediate can then be protonated or can react with another substrate before the product is released and the TPP ylide is regenerated. wikipedia.org

Non-Coenzymatic Roles of Thiamine Phosphate Derivatives

Beyond their well-established coenzymatic functions, thiamine and its phosphate derivatives are increasingly recognized for their non-coenzymatic roles, particularly in the nervous system. nih.govnih.gov

Allosteric Regulation of Enzymatic Activity

While TPP is a classic coenzyme, there is emerging evidence suggesting that thiamine derivatives may also act as allosteric regulators. This means they can bind to enzymes at sites other than the active site to modulate their activity. The precise mechanisms and the extent of this regulatory role are still under active investigation.

Involvement in Nerve Signal Transmission and Related Cellular Pathways

Thiamine and its derivatives, including thiamine triphosphate (TTP), are implicated in nerve function and signal transmission, independent of their coenzymatic roles. nih.govnih.gov Research suggests a potential role for these compounds in neurotransmitter release and the modulation of neural pathways. researchgate.netcore.ac.uk Some studies have shown that thiamine can inhibit acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine, which is vital for communication between nerve cells. youtube.com This non-coenzymatic function may contribute to the neuroprotective effects observed with thiamine supplementation in certain neurological conditions. mdpi.com

Specific Functions of Thiamine Triphosphate (ThTP)

Thiamine triphosphate (ThTP) is another phosphorylated derivative of thiamine found in a wide range of organisms, from bacteria to mammals. wikipedia.org Unlike the well-defined coenzymatic role of TPP, the precise physiological functions of ThTP are still under investigation. nih.govresearchgate.net It is not considered a coenzyme in the classical sense. nih.govresearchgate.net

Initial research proposed a specific role for ThTP in nerve excitability, though this has not been definitively confirmed. wikipedia.org More recent evidence suggests a potential role in cellular energy metabolism. wikipedia.org In E. coli, for instance, ThTP accumulates during amino acid starvation in the presence of glucose. wikipedia.org

Research has pointed to several potential functions for ThTP:

Cellular Signaling: It has been suggested that ThTP may be part of a yet-to-be-characterized cellular signaling pathway. nih.govresearchgate.net Some studies have shown that ThTP can phosphorylate proteins and activate high-conductance anion channels in vitro. nih.govresearchgate.net

Energy Metabolism: The synthesis of ThTP in brain mitochondria via a chemiosmotic mechanism, similar to ATP synthesis, hints at a role in cellular energetics. wikipedia.orgnih.gov

Metabolic Regulation: In mammals, the cellular concentration of ThTP is tightly regulated by a specific thiamine-triphosphatase that hydrolyzes it to TPP. wikipedia.orgnih.gov

Low or absent levels of ThTP have been observed in Leigh's disease, a severe neurological disorder, further suggesting its importance in cellular function, although the direct causal link remains to be fully elucidated. wikipedia.org

The following table outlines the proposed functions and key characteristics of ThTP:

| Proposed Function | Key Research Findings | Organism/System Studied |

| Cellular Energy Metabolism | Synthesized by a chemiosmotic mechanism in mitochondria. | Brain mitochondria, Respiring bacteria |

| Cellular Signaling | Can phosphorylate proteins and activate high-conductance anion channels in vitro. | Animal tissues |

| Response to Metabolic Stress | Accumulates in the presence of glucose during amino acid starvation. | E. coli |

Molecular Interactions and Structural Biology of Thiamine Phosphates

Ligand-Enzyme Binding and Specificity

The catalytic prowess of TPP-dependent enzymes stems from the precise architecture of their active sites, which are tailored to bind TPP and its substrates with high specificity. This binding is a complex interplay of various non-covalent interactions and the coordination of metal ions.

Active Site Architecture and Residue Interactions in TPP-Dependent Enzymes

The active sites of TPP-dependent enzymes are typically located at the interface between protein subunits or domains. nih.gov These enzymes possess a conserved thiamin diphosphate-binding fold, which consists of a pyrimidine-binding (PYR) domain and a pyrophosphate-binding (PP) domain. nih.govebi.ac.uk The PYR domain specifically interacts with the aminopyrimidine ring of TPP, while the PP domain binds to the pyrophosphate moiety. nih.gov

Hydrogen Bonding and π-Stacking Interactions in Enzyme-Thiamine Complexes

The stability and specificity of the enzyme-TPP complex are heavily reliant on a network of hydrogen bonds and π-stacking interactions. Hydrogen bonds are formed between the pyrimidine (B1678525) and pyrophosphate groups of TPP and various amino acid residues in the active site. nih.govnih.gov For instance, in some enzymes, the amino group of the pyrimidine ring can form a hydrogen bond with a conserved glutamic acid, while the N3 nitrogen may interact with a water molecule, which in turn is hydrogen-bonded to other residues. nih.gov

π-stacking interactions, which occur between the aromatic rings of TPP and aromatic amino acid residues like tryptophan, also contribute significantly to the binding affinity. nih.gov These interactions help to properly orient the coenzyme within the active site for optimal catalytic activity.

Divalent Metal Ion Coordination in Enzyme Catalysis

Divalent metal ions, most commonly magnesium (Mg²⁺) or calcium (Ca²⁺), are essential for the function of TPP-dependent enzymes. cornell.edunih.gov These metal ions serve as a bridge, coordinating with the negatively charged pyrophosphate group of TPP and specific amino acid residues of the enzyme. cornell.edujmolecularsci.com This coordination helps to anchor the coenzyme in the active site and stabilize its conformation. nih.gov The interaction with the metal ion neutralizes the negative charges on the pyrophosphate, facilitating the proper positioning of TPP for its catalytic role. cornell.edu In some TPP-dependent enzymes, a conserved GDG motif is part of the recognition site for the pyrophosphate-Mg²⁺ complex. nih.gov

Thiamine (B1217682) Pyrophosphate (TPP) Riboswitch Interactions

Beyond its role as a coenzyme, TPP also functions as a regulatory molecule by directly binding to specific RNA structures called riboswitches. nih.govnih.gov TPP riboswitches are found in all three domains of life and control the expression of genes involved in the synthesis and transport of thiamine. nih.govnih.gov

Pyrimidine-Sensing and Pyrophosphate-Sensing Domains within Riboswitches

The TPP riboswitch aptamer possesses two main sensory regions: a pyrimidine-sensing domain and a pyrophosphate-sensing domain. nih.gov

The pyrimidine-sensing domain , often involving a structure known as the pyrimidine sensor helix (composed of P2, J2-3, and P3 regions), forms an intercalation pocket for the aminopyrimidine ring of TPP. nih.govnih.gov This interaction is stabilized by specific hydrogen bonds and stacking interactions with the RNA bases. nih.gov

The pyrophosphate-sensing domain (which includes the P4, J4-5, and P5 regions) creates a binding pocket for the pyrophosphate moiety of TPP. pnas.orgnih.gov This pocket is often lined with water molecules and utilizes divalent metal ions, such as Mg²⁺, to mediate bridging contacts between the RNA and the negatively charged pyrophosphate group. nih.govnih.gov The coordination of the pyrophosphate by these metal ions is crucial for the stable binding of TPP to the riboswitch. nih.gov

Table 1: Key Interacting Components in TPP Binding

| Binding Partner | TPP Moiety | Key Interactions |

|---|---|---|

| TPP-Dependent Enzymes | Pyrimidine Ring | Hydrogen bonds with conserved residues (e.g., Glutamate), π-stacking with aromatic residues (e.g., Tryptophan). nih.govnih.gov |

| Pyrophosphate Group | Coordination with divalent metal ions (e.g., Mg²⁺), hydrogen bonds with enzyme residues. cornell.edunih.govnih.gov | |

| TPP Riboswitch | Pyrimidine Ring | Intercalation into a specific pocket, hydrogen bonding, and stacking with RNA bases. nih.govnih.govnih.gov |

| Pyrophosphate Group | Coordination with Mg²⁺ ions, water-mediated hydrogen bonds with RNA. nih.govnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Thiamine |

| Thiamine hydrochloride |

| Thiamine monophosphate |

| Thiamine pyrophosphate |

| Pyrithiamine (B133093) pyrophosphate |

| Oxythiamine pyrophosphate |

Ligand Discrimination and Gene Expression Modulation via Riboswitches

Thiamine pyrophosphate (TPP) riboswitches are highly conserved regulatory RNA elements found in bacteria, archaea, and eukaryotes. ribocentre.orgwikipedia.org They directly bind TPP, the biologically active form of thiamine (vitamin B1), to control the expression of genes involved in the synthesis or transport of thiamine and its phosphorylated derivatives. nih.govnih.gov This feedback mechanism is crucial for maintaining cellular homeostasis of this essential coenzyme.

The ability of the TPP riboswitch to discriminate between TPP and its precursors, such as thiamine and thiamine monophosphate (TMP), is fundamental to its regulatory function. This specificity is achieved through a remarkable structural arrangement. The RNA folds into a complex three-dimensional structure with two distinct pockets that act as a "molecular measuring device" for the TPP molecule. nih.govnih.gov One pocket specifically recognizes the pyrimidine portion of TPP, while the other interacts with the pyrophosphate moiety. nih.govnih.gov This dual-recognition system ensures that only the fully formed and extended TPP molecule can bind with high affinity and stabilize the riboswitch's regulatory conformation. nih.gov

Studies on the Escherichia colithiC and thiM riboswitches have demonstrated this high degree of discrimination. The thiC riboswitch exhibits a greater than 1000-fold difference in binding affinity for TPP compared to TMP and thiamine. portlandpress.com Similarly, the thiM riboswitch binds TPP with a dissociation constant (Kd) of approximately 8 nM, while its affinity for TMP and thiamine is 100- and 200-fold weaker, respectively. portlandpress.com This precise recognition ensures that gene expression is modulated only in response to the active coenzyme, not its inactive precursors. nih.gov

Upon binding TPP, the riboswitch undergoes a significant conformational change. nih.govnih.gov In the absence of TPP, the riboswitch is in a partially folded, "open" state. nih.gov The binding of TPP acts like a staple, bridging the two recognition domains and stabilizing a more compact, "closed" structure. nih.gov This structural rearrangement is the basis for gene expression modulation. The stabilized structure can either mask or reveal key genetic sequences, such as ribosome binding sites (Shine-Dalgarno sequences) or transcription termination signals. ribocentre.orgnih.gov

The mechanisms of gene expression modulation by TPP riboswitches are diverse:

In bacteria , TPP binding often leads to the formation of a terminator hairpin, causing premature transcription termination, or it can block the Shine-Dalgarno sequence, thereby inhibiting translation initiation. ribocentre.org

In eukaryotes , such as fungi and plants, TPP riboswitches primarily regulate gene expression by controlling mRNA splicing. nih.govtandfonline.com In the absence of TPP, the riboswitch structure can interact with splice sites, preventing the removal of introns. When TPP levels are high, ligand binding induces a conformational change that makes the splice sites accessible, leading to splicing and often subsequent mRNA degradation, thus reducing protein expression. ribocentre.orgnih.govtandfonline.com In some plants, this involves controlling the formation of transcripts with alternative 3' untranslated regions (UTRs), which affects mRNA stability and protein production. nih.gov

Interestingly, the riboswitch does not recognize the central thiazole (B1198619) ring of TPP. nih.govnih.gov This explains why the antimicrobial compound pyrithiamine pyrophosphate (PTPP), which has a pyridine (B92270) ring instead of a thiazole ring, can effectively bind to the riboswitch and downregulate gene expression. nih.govnih.gov

Transport Mechanisms of Thiamine and its Phosphate (B84403) Esters

The movement of thiamine and its phosphorylated forms across cellular and organellar membranes is a critical process, managed by a sophisticated network of transporter proteins. These systems ensure that cells and their compartments have an adequate supply of this essential vitamin for coenzyme synthesis and function. The transport mechanisms can be broadly categorized into carrier-mediated systems and passive diffusion, with the former being the predominant and more efficient pathway.

Cellular and Subcellular Transporter Systems (e.g., Mitochondrial TPP Import)

In many organisms, specialized transporters are responsible for the uptake of thiamine from the environment and its distribution within the cell. In prokaryotes, a large number of thiamine-regulated genes identified through the analysis of TPP riboswitch-containing operons are transporters. wikipedia.org

In eukaryotes, distinct transporters facilitate the movement of thiamine across the plasma membrane and into organelles. Once inside the cell, thiamine is converted to its active form, TPP. Since TPP is synthesized in the cytoplasm, but required as a cofactor for enzymes within the mitochondria (such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase), specific transporters are necessary to import TPP into the mitochondrial matrix.

Mitochondria possess a dedicated TPP transporter, a member of the mitochondrial carrier family. This transporter facilitates the exchange of TPP for adenosine (B11128) monophosphate (AMP) across the inner mitochondrial membrane. The functional characterization of this transporter has been a subject of extensive research, confirming its role in supplying the mitochondrial matrix with the essential coenzyme.

Carrier-Mediated Uptake versus Passive Diffusion Pathways

While passive diffusion of thiamine across cell membranes can occur, it is generally a slow and inefficient process, particularly at the low physiological concentrations of the vitamin found in nature. The lipid insolubility of thiamine and its charged nature at physiological pH limit its ability to freely traverse the lipid bilayer of cell membranes.

In contrast, carrier-mediated transport is a much more efficient and specific process. This type of transport relies on membrane-bound proteins that bind to thiamine or its esters and facilitate their movement across the membrane. These systems are saturable, meaning they have a maximum transport rate, and they exhibit high substrate specificity. The existence of high-affinity thiamine transporters allows cells to accumulate thiamine against a concentration gradient, a feat not possible through passive diffusion.

The primary uptake of thiamine by cells is therefore dominated by these carrier-mediated systems. While the exact contribution of passive diffusion is difficult to quantify, it is considered to be a minor pathway for thiamine entry into the cell under normal physiological conditions. The reliance on specific transporters underscores the biological importance of tightly controlling the intracellular levels of thiamine and its derivatives.

Degradation Pathways and Stability Studies of Thiamine Phosphates

pH-Dependent Degradation Mechanisms of Thiamine (B1217682) and its Derivatives

The pH of the surrounding medium is a critical factor governing the stability of thiamine and its phosphate (B84403) esters. clemson.edunih.gov Degradation occurs through distinct mechanisms in acidic and alkaline conditions. nih.govdss.go.th Generally, thiamine exhibits greater stability in acidic environments (pH 2.0 to 4.0) compared to alkaline or neutral conditions. clemson.eduresearchgate.net As the pH increases, particularly above 6.0, the rate of thiamine degradation accelerates. dss.go.thresearchgate.net

Acidic Hydrolysis and Oxythiamine Formation

In strongly acidic solutions (pH ≤ 6), thiamine undergoes hydrolysis, which involves the cleavage of the methylene (B1212753) bridge connecting the pyrimidine (B1678525) and thiazole (B1198619) rings. dss.go.thyoutube.com This process can lead to the formation of separate pyrimidine and thiazole moieties. youtube.com Another significant degradation pathway in acidic conditions is the conversion of thiamine to oxythiamine. This reaction involves the replacement of the amino group on the pyrimidine ring with a hydroxyl group. dss.go.th Oxythiamine is a known thiamine antagonist and can interfere with the biological functions of thiamine by inhibiting thiamine diphosphate-dependent enzymes. acs.org

Alkaline Degradation via Pseudobase and Thiol Intermediates

Under alkaline conditions (pH > 7), thiamine degradation proceeds through a different mechanism. dss.go.thnih.gov The thiamine molecule is first converted into a tricyclic or pseudobase form. This intermediate is unstable and subsequently undergoes cleavage of the thiazole ring to form a thiol intermediate. dss.go.thnih.gov This thiol form can then break down into various smaller, sulfur-containing compounds. dss.go.th The formation of the thiol intermediate is a key step in the alkaline degradation pathway and is influenced by the presence of oxidizing agents. nih.gov

Catalytic Effects of Buffer Systems and Environmental Factors on Thiamine Stability

The stability of thiamine phosphates is not only dependent on pH but is also significantly influenced by the composition of the buffer system used to maintain the pH. dss.go.th Studies have shown that buffer salts can catalyze the degradation of thiamine. For instance, phosphate buffers have been observed to have a more pronounced catalytic effect on thiamin degradation compared to citrate (B86180) buffers, especially at higher pH values. dss.go.th The dibasic phosphate anion (HPO₄²⁻) is particularly effective at catalyzing the degradation of thiamine at elevated pH levels. dss.go.th The concentration of the buffer also plays a role, with higher buffer concentrations generally leading to increased degradation rates. dss.go.th

Several environmental factors can also impact the stability of thiamine phosphates:

Temperature: Increased temperatures accelerate the degradation of thiamine, following first-order kinetics. clemson.educlemson.edu The activation energy for degradation has been found to be higher in acidic solutions compared to neutral or alkaline solutions, indicating a greater temperature sensitivity in acidic environments. nih.govresearchgate.net

Metal Ions: The presence of certain metal ions can catalyze the degradation of thiamine. For example, copper ions (Cu⁺ and Cu²⁺) and iron ions (Fe²⁺) have been shown to increase the rate of thiamine loss in aqueous solutions. clemson.educlemson.edu

Light: Exposure to light can also contribute to the degradation of thiamine and its derivatives. researchgate.net

The following table summarizes the effect of different buffer systems and their concentrations on the stability of thiamine at 25°C, as indicated by the time required for a 10% loss (t₁₀).

| pH | Buffer System | Buffer Concentration (M) | t₁₀ (weeks) |

| 4 | Phosphate | 0.02 | > 42 |

| 4 | Phosphate | 0.1 | 79 |

| 4 | Citrate | 0.02 | 34 |

| 4 | Citrate | 0.1 | 15 |

| 5 | Phosphate | 0.02 | 38 |

| 5 | Phosphate | 0.1 | 12 |

| 5 | Citrate | 0.02 | 26 |

| 5 | Citrate | 0.1 | 13 |

| 6 | Phosphate | 0.02 | 10 |

| 6 | Phosphate | 0.1 | 4 |

| 6 | Citrate | 0.02 | 20 |

| 6 | Citrate | 0.1 | 11 |

| 7 | Phosphate | 0.02 | 4 |

| 7 | Phosphate | 0.1 | 3 |

| 7 | Citrate | 0.02 | 13 |

| 7 | Citrate | 0.1 | 8 |

Data adapted from a study on thiamin degradation in solutions under ambient storage conditions. researchgate.net

Interaction with Degradative Enzymes (e.g., Thiaminases) and Inhibitory Compounds

Thiaminases are enzymes that degrade thiamine, thereby reducing its biological availability. nih.gov These enzymes are classified into two types, Thiaminase I and Thiaminase II, based on their reaction mechanism. researchgate.net

Thiaminase I catalyzes the cleavage of thiamine by substituting the thiazole moiety with a nucleophile, such as an amine or a sulfhydryl compound. researchgate.netnih.gov

Thiaminase II hydrolyzes thiamine, using water as the nucleophile to break the bond between the pyrimidine and thiazole rings. researchgate.netnih.gov

The activity of these enzymes is influenced by factors such as pH and temperature, with optimal activity generally observed between pH 4-8 and temperatures of 40-60°C. researchgate.net

Several compounds have been identified that can inhibit the activity of thiaminases. Ascorbic acid (Vitamin C) and copper ions (Cu²⁺) have been shown to be effective inhibitors of thiaminase I. nih.gov Certain thiamine analogues, such as oxythiamine, can also act as inhibitors of thiamine-dependent enzymes. acs.org

Oxidative Degradation and Byproduct Formation (e.g., Thiochrome)

In the presence of oxidizing agents and under alkaline conditions, thiamine and its phosphate derivatives can undergo oxidative degradation to form various byproducts. nih.gov One of the most well-known byproducts is thiochrome (B1210408), a fluorescent tricyclic compound. nih.govrsc.org The formation of thiochrome occurs from the tricyclic form of thiamine in an alkaline environment with an oxidant present. nih.gov

Another product of oxidative degradation is thiamine disulfide, which is formed from the oxidation of the thiol form of thiamine. nih.gov The oxidation of thiamine can be promoted by various substances, including phenoxyl radicals. nih.gov The formation of thiochrome is a competitive reaction with the formation of thiamine disulfide. nih.gov The yield of thiochrome versus thiamine disulfide can be influenced by the reaction conditions, including the type of oxidizing agent used and the pH. nih.gov

The table below lists some of the oxidizing agents that can promote the conversion of thiamine to thiochrome.

| Oxidizing Agent |

| Potassium Ferricyanide (B76249) |

| Mercury(II) Chloride |

| Cyanogen Bromide |

Information sourced from a study on thiamine oxidation to thiochrome. nih.gov

Advanced Analytical Methodologies for Thiamine Phosphate Quantification

Spectrophotometric and Fluorometric Approaches

Spectrophotometric and fluorometric methods offer sensitive and accessible means for quantifying thiamine (B1217682) and its derivatives. These techniques are often based on the intrinsic properties of the thiamine molecule or its conversion into a fluorescent compound.

UV-Visible Spectroscopy for Detection of Thiamine Forms

Direct ultraviolet-visible (UV-Vis) spectrophotometry can be utilized for the determination of thiamine. Thiamine exhibits a maximum absorbance (λmax) at approximately 235 nm. medcraveonline.com However, the presence of other compounds that absorb in the same UV range can lead to interference, making this method more suitable when coupled with a separation technique. nih.gov To overcome this limitation, derivatization reactions are often employed to shift the absorbance to the visible spectrum, thereby enhancing specificity. medcraveonline.com One such method involves the reaction of thiamine with p-dimethylaminobenzaldehyde (PDAB) to form a colored complex with an absorption maximum at 425 nm. researchgate.net Another approach uses 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) in an alkaline medium to create a brown adduct with an absorption peak at 434 nm. medcraveonline.com The interaction between thiamine and gold nanoparticles has also been explored, where the aggregation of nanoparticles in the presence of thiamine leads to a measurable colorimetric change. nih.govemich.edu

Thiochrome (B1210408) Derivatization and Fluorescence Detection

A widely used and highly sensitive method for thiamine quantification is based on its oxidation to the fluorescent compound, thiochrome. cornell.edu This reaction is typically carried out in an alkaline environment using an oxidizing agent such as potassium ferricyanide (B76249). cornell.eduscirp.org The resulting thiochrome is intensely fluorescent, with excitation and emission wavelengths around 370 nm and 445 nm, respectively. austinpublishinggroup.commdpi.com This method's high sensitivity allows for the detection of thiamine at very low concentrations. cornell.edu The fluorescence intensity of thiochrome can be further enhanced by the addition of surfactants like Tween 80. mdpi.com Recent advancements have explored the use of novel catalysts, such as hemoglobin–Cu3(PO4)2 nanoflowers with peroxidase mimetic activity, to facilitate the oxidation of thiamine to thiochrome. mdpi.com

Colorimetric Reactions for Quantitative Determination

Various colorimetric methods have been developed for the quantitative determination of thiamine. These methods often involve a reaction that produces a colored product, which can then be measured spectrophotometrically. A simple colorimetric method involves the reaction of thiamine with p-methylaminophenol sulfate (B86663) (Metol) under alkaline conditions to form a yellow complex, which can be measured at 420 nm. oup.comnih.gov This method has been shown to be free from interference from many other vitamins. oup.com Another approach is based on the precipitation of sulfur from thiamine as barium sulfate in an acidic medium, which can be measured spectrophotometrically at 420 nm. scispace.com Historically, colorimetric assays utilized diazotized amines, such as diazotized sulfanilic acid and diazotized p-acetophenone, which react with thiamine to form colored compounds. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the speciation of thiamine and its phosphate (B84403) esters, allowing for their individual separation and quantification from complex matrices.

High-Performance Liquid Chromatography (HPLC) for Speciation of Thiamine and its Phosphate Esters

High-Performance Liquid Chromatography (HPLC) is the most practical and widely used method for the simultaneous determination of thiamine and its phosphate esters (TMP, TDP, and TTP). nih.govnih.gov This technique typically employs a reversed-phase column, often a C18 column, for separation. documentsdelivered.com To enhance retention of the cationic thiamine and its esters on the reversed-phase column, ion-pairing reagents such as pentanesulfonate, hexanesulfonate, or heptanesulfonate are often added to the mobile phase. nih.gov

Detection is most commonly achieved by fluorescence after post-column derivatization to thiochrome. nih.govdocumentsdelivered.com This involves oxidizing the separated thiamine compounds with an agent like potassium ferricyanide in an alkaline solution after they elute from the column, followed by fluorescence detection. documentsdelivered.com Pre-column derivatization is also an option, where the thiamine compounds are converted to their thiochrome derivatives before injection into the HPLC system. researchgate.net Isocratic or gradient elution methods can be employed, with gradient elution often providing faster separation times. documentsdelivered.com HPLC methods have been developed to achieve separation and measurement of thiamine and its phosphate esters within minutes. nih.gov

Table 1: HPLC Method Parameters for Thiamine Phosphate Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 | documentsdelivered.com |

| Mobile Phase | Gradient elution with a modifier and without an ion-pairing reagent | documentsdelivered.com |

| Detection | Fluorescence after post-column derivatization to thiochrome | nih.govdocumentsdelivered.com |

| Derivatizing Agent | Potassium ferricyanide | nih.govdocumentsdelivered.com |

| Analysis Time | As low as 5.5 minutes | nih.gov |

| Lower Limit of Quantification | 3 nmol/L | nih.gov |

Ion Exchange Chromatography for Isolation and Purification

Ion-exchange chromatography is a valuable technique for the isolation and purification of thiamine and its phosphate esters, particularly due to their ionic nature. researchgate.net Cation-exchange resins are effective for this purpose. nih.gov For instance, KY-2 and KY-2-8 cation-exchange resins have been successfully used for the preparative isolation of thiamine triphosphate. nih.gov Another method utilizes Sephadex SE-C-25, a cation-exchange resin, to separate thiamine phosphoric esters from biological materials. nih.gov In this method, different phosphate esters are eluted using buffers of varying molarity and pH. nih.gov Ion chromatography with suppressed conductivity detection is another powerful technique for analyzing phosphate-containing compounds like thiamine phosphates. thermofisher.com This method is particularly useful for separating and quantifying various phosphate species in complex samples. lcms.cz

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Thiamine hydrochloride phosphate |

| Thiamine |

| Thiamine monophosphate (TMP) |

| Thiamine diphosphate (B83284) (TDP) |

| Thiamine triphosphate (TTP) |

| Thiochrome |

| p-dimethylaminobenzaldehyde (PDAB) |

| 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) |

| Potassium ferricyanide |

| p-methylaminophenol sulfate (Metol) |

| Barium sulfate |

| Diazotized sulfanilic acid |

| Diazotized p-acetophenone |

| Pentanesulfonate |

| Hexanesulfonate |

| Heptanesulfonate |

| Tween 80 |

| Hemoglobin–Cu3(PO4)2 |

| KY-2 resin |

| KY-2-8 resin |

Electrochemical and Luminescence-Based Detection Methods

While high-performance liquid chromatography (HPLC) with fluorescence detection after pre- or post-column derivatization to thiochrome is a widely used method, electrochemical and chemiluminescence techniques offer alternative approaches with distinct advantages. nih.govcornell.edu

Electrochemical Detection: Electrochemical methods capitalize on the electrochemical activity of thiamine and its derivatives. researchgate.net These techniques measure the current generated by the oxidation or reduction of the analyte at an electrode surface, providing a signal proportional to its concentration. Voltammetric methods, in particular, have shown promise due to their sensitivity and rapid analysis times. researchgate.net

Cyclic Voltammetry: Studies have demonstrated the ability of cyclic voltammetry to detect thiamine in alkaline conditions. The oxidation of thiamine can be observed using various working electrodes, including carbon paste electrodes (CPE). researchgate.net To enhance sensitivity and selectivity, modified electrodes, such as polypyrrole-modified CPE, have been developed. These modifications can lead to lower limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, a study using a polypyrrole-modified CPE reported an LOD of 6.9×10⁻⁵ M for thiamine. researchgate.net

Amperometric Sensors: Amperometric biosensors have also been explored. One such sensor utilized the permeability of a Teflon membrane to oxygen to indirectly measure thiamine concentration. The assay demonstrated a linear response to thiamin in the range of 5–100 nM. nih.gov However, a notable limitation was its cross-reactivity with other B vitamins like riboflavin (B1680620) and pyridoxine. nih.gov

Luminescence-Based Detection: Luminescence-based methods, including chemiluminescence and fluorescence, offer high sensitivity for thiamine phosphate quantification.

Chemiluminescence: The oxidation of thiamine with reagents like potassium ferricyanide can produce chemiluminescence, with reported limits of detection around 9 μM. nih.gov A significant challenge with this method is the potential for interference from other compounds, such as riboflavin, which can absorb the emitted radiation and lead to an underestimation of thiamine levels. nih.gov Flow-injection techniques based on the suppression of luminol/KIO4 chemiluminescence have also been investigated, offering rapid analysis. nih.gov

Fluorescence: Beyond the conventional thiochrome derivatization, novel fluorescence-based approaches are emerging. For example, the use of captopril-modified yttrium:europium nanoparticles has been shown to exhibit increased fluorescence in the presence of thiamine. nih.gov Another strategy involves the use of thiamine-binding proteins (TBP) in fluorescence resonance energy transfer (FRET) assays. Changes in FRET have been observed upon thiamine binding, providing a basis for quantification. nih.gov

Bioanalytical Assays and Enzymatic Activity Measurements

Bioanalytical assays provide a functional assessment of thiamine status by measuring the activity of thiamine-dependent enzymes or by utilizing specific binding proteins.

The Erythrocyte Transketolase Activity (ETKA) assay is a classic and widely used functional test for thiamine status. nih.govhdrilab.com Transketolase is an enzyme in the pentose (B10789219) phosphate pathway that requires thiamine diphosphate (TDP) as a cofactor. hdrilab.comnih.gov

The principle of the assay involves measuring the activity of transketolase in erythrocytes both with and without the addition of exogenous TDP. nutritionalassessment.org In a state of thiamine deficiency, the endogenous transketolase is not fully saturated with TDP, and its basal activity is low. The addition of TDP in vitro leads to a significant increase in enzyme activity. nutritionalassessment.org The result is often expressed as the ETK activity coefficient (ETKAC), which is the ratio of stimulated activity to basal activity. nih.gov

Interpretation of ETKAC Values: While there is a lack of universal consensus on cutoff values, certain ranges are commonly used to indicate thiamine status. nih.gov An ETKAC of <1.15 generally suggests thiamine sufficiency, values between 1.15 and 1.25 indicate a moderate risk of deficiency, and a value >1.25 points to a high risk of deficiency. nih.govlshtm.ac.uk

Limitations: The interpretation of ETKA results can be affected by factors other than thiamine status. Prolonged thiamine deficiency can lead to a decrease in the apotransketolase enzyme itself, which can result in misleadingly normal ETKAC values. nutritionalassessment.org Furthermore, the assay requires washed erythrocytes and is not readily standardized across laboratories. nih.gov

| Parameter | Description | Source |

| Principle | Measures the activity of the TDP-dependent enzyme transketolase in erythrocytes before and after the addition of exogenous TDP. | nutritionalassessment.org |

| Output | Erythrocyte Transketolase Activity Coefficient (ETKAC) - the ratio of stimulated to basal activity. | nih.gov |

| Interpretation (ETKAC) | <1.15: Sufficient; 1.15-1.25: Moderate risk of deficiency; >1.25: High risk of deficiency. | nih.govlshtm.ac.uk |

| Limitations | Potential for misleadingly normal results in prolonged deficiency; lack of standardization. | nutritionalassessment.orgnih.gov |

Sample Preparation and Matrix Effects in Complex Biological Systems

The accurate quantification of thiamine phosphates in biological samples such as blood, tissues, and urine is heavily dependent on effective sample preparation to remove interfering substances and release the analytes from their protein-bound forms. nih.govtiaft.org

Protein Precipitation and Extraction: Thiamine and its phosphate esters are often bound to proteins, necessitating a protein precipitation step. nih.gov Trichloroacetic acid (TCA) is commonly used for this purpose. For instance, in the analysis of rat brain tissue, homogenization in 10% TCA has been employed. scirp.org Other acidic extraction methods involve autoclaving samples in sulfuric acid or hydrochloric acid. nih.gov Following precipitation, centrifugation is performed to separate the precipitated proteins from the supernatant containing the analytes. eaglebio.com To remove the acid before analysis by methods like HPLC, the supernatant may be washed with organic solvents such as ethyl acetate/hexane. nih.gov

Matrix Effects: The complex nature of biological matrices can lead to significant matrix effects, particularly in mass spectrometry-based methods, where co-eluting endogenous compounds can suppress or enhance the ionization of the target analytes. tiaft.org Even in other detection methods, matrix components can interfere with the analytical signal.

Minimizing Matrix Effects: Several strategies are employed to mitigate matrix effects:

Solid-Phase Extraction (SPE): SPE is a valuable cleanup technique that can be used as an alternative or in addition to liquid-liquid extraction (LLE). It can effectively remove interfering substances and enrich the analytes of interest. tiaft.org

Use of Internal Standards: The use of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for compensating for matrix effects and variations in sample processing and instrument response. nih.gov

Volumetric Absorptive Microsampling (VAMS): This technique, which involves collecting a precise volume of blood on a specialized absorbent tip, has shown promise in improving the stability of TDP in dried blood spots and simplifying sample collection and transport. nih.gov

| Sample Preparation Step | Purpose | Common Reagents/Methods | Source |

| Protein Precipitation | To release thiamine phosphates from protein binding and remove proteins. | Trichloroacetic acid (TCA), Sulfuric acid, Hydrochloric acid. | nih.govscirp.org |

| Extraction | To isolate the analytes from the precipitated matrix. | Centrifugation, Liquid-liquid extraction (LLE). | tiaft.orgeaglebio.com |

| Cleanup | To remove interfering substances and reduce matrix effects. | Solid-phase extraction (SPE), washing with organic solvents. | nih.govtiaft.org |

| Stabilization | To prevent degradation of the analyte. | Use of dried blood spots (VAMS). | nih.gov |

Experimental Models and Computational Approaches in Thiamine Phosphate Research

In Vitro Enzymology and Kinetic Analysis of Thiamine-Dependent Enzymes

In vitro enzymology provides a foundational understanding of how thiamine-dependent enzymes function by isolating the enzyme and studying its catalytic properties in a controlled laboratory setting. Kinetic analysis is crucial for quantifying the efficiency and specificity of these enzymes.

Detailed kinetic studies involve measuring reaction rates under varying substrate and cofactor concentrations to determine key parameters. For instance, the Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ), indicating the affinity of the enzyme for its substrate. The inhibition constant (Kᵢ) quantifies how potently an inhibitor binds to an enzyme.

Research has shown that the binding strength of TPP and the sensitivity to inhibitors vary significantly among different enzymes and species. For example, transketolase (TK) and the 2-oxoglutarate dehydrogenase complex (OGDHC) bind TPP very tightly, making it difficult to create the apoform (the enzyme without the cofactor). nih.gov In contrast, the pyruvate (B1213749) dehydrogenase complex (PDHC) binds TPP more weakly, rendering it more susceptible to inhibition by thiamine (B1217682) antivitamins. nih.gov Studies on thiamine pyrophosphokinase (TPK), the enzyme that synthesizes TPP from thiamine, have revealed potent feedback inhibition by its product, TPP, which is a critical mechanism for maintaining TPP homeostasis. uliege.be

The hydrolysis of thiamine pyrophosphate is a slow process but can be significantly accelerated under specific conditions, such as the presence of micelles, which are used to model enzymatic environments. sphinxsai.com Kinetic data from these studies provide invaluable insights into the catalytic mechanisms and regulation of thiamine-dependent pathways. nih.govyoutube.com

| Enzyme | Organism/Tissue | Ligand | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| Transketolase (TK) | Yeast | Oxythiamine diphosphate (B83284) | Kᵢ | 0.03 µM | nih.gov |

| Transketolase (TK) | Yeast | Thiamine diphosphate | Kₘ | 1.1 µM | nih.gov |

| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Bovine Adrenals | Oxythiamine diphosphate | Kᵢ | ~30 µM | nih.gov |

| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Bovine Adrenals | Thiamine diphosphate | Kₘ | 6.7 µM | nih.gov |

| Pyruvate Dehydrogenase Complex (PDHC) | European Bison Heart | Oxythiamine diphosphate | Kᵢ | 0.23 µM | nih.gov |

| Thiamine Pyrophosphokinase 1 (TPK1) | Mouse (recombinant) | Thiamine | Kₘ | ~0.12 µM | uliege.be |

| Thiamine Pyrophosphokinase 1 (TPK1) | Mouse (recombinant) | Thiamine diphosphate | Kᵢ | ~0.4 µM | uliege.be |

Molecular Modeling and Simulation Techniques

Computational chemistry provides a powerful lens to visualize and analyze the molecular interactions that are often difficult to capture through experimental methods alone. diva-portal.org These techniques are essential for understanding the structure-function relationships of thiamine-dependent systems.